molecular formula C9H10BrClO B15319942 (R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol

(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol

Cat. No.: B15319942
M. Wt: 249.53 g/mol
InChI Key: DWYPOOQLTMDFGY-ZCFIWIBFSA-N
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Description

(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral secondary alcohol featuring a halogenated aromatic ring (3-bromo-5-chlorophenyl) attached to a propan-2-ol backbone. Its molecular formula is C₉H₉BrClO, with a molecular weight of 264.53 g/mol. The (R)-enantiomer is of particular interest due to the stereospecific interactions often critical in pharmacological applications.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1

InChI Key

DWYPOOQLTMDFGY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)Br)Cl)O

Canonical SMILES

CC(CC1=CC(=CC(=C1)Br)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:

    Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.

    Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylpropanols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.

Medicine

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-2-ol Derivatives

a. (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)

  • Structure: Features an indolyloxy substituent with methoxy and methoxymethyl groups, plus an ethylamino side chain.
  • Pharmacology: Exhibits α1- and β1-adrenoceptor antagonism, antiarrhythmic, and hypotensive activities comparable to carvedilol .

b. (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11)

  • Synthesis : Produced via a literature method with 68% yield as a foam .
  • Activity : Similar to Compound 10 but with positional isomerism in the indole substituents. This highlights the importance of substitution patterns on biological activity, a factor relevant to the target compound’s 3-Br/5-Cl arrangement.
Halogenated Alcohols

a. 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)

  • Structure : A trichlorinated tertiary alcohol with a methyl group.
  • Properties : Melting point 75–79°C , boiling point 173–175°C , and higher volatility due to reduced steric hindrance compared to the target compound .
  • Chlorobutanol’s trichloro group enhances hydrophobicity but lacks the targeted halogenated aromatic pharmacophore.
Heterocyclic Derivatives

a. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Contains a pyrazole ring with sulfanyl, trifluoromethyl, and aldehyde groups.
  • Key Differences :
    • The pyrazole and aldehyde functionalities confer distinct electronic and reactive properties compared to the target compound’s propan-2-ol group.
    • The sulfanyl group may improve solubility in polar solvents, whereas the target compound’s EWGs could favor lipid bilayer interaction .

Data Tables

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Substituents Pharmacological Activity
(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol C₉H₉BrClO 3-Br, 5-Cl phenyl, propan-2-ol Not explicitly stated (inference: potential receptor binding)
Compound 10 C₂₃H₂₉N₃O₆ Indolyloxy, methoxy, ethylamino α1/β1-adrenoceptor antagonism
Chlorobutanol C₄H₇Cl₃O Trichloro, methyl Preservative, sedative
Table 2: Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 264.53 Not reported Not reported
Compound 10 467.49 Foam (no mp) Not reported
Chlorobutanol 186.46 75–79 173–175

Research Implications

  • Stereochemistry: The (R)-enantiomer of the target compound may exhibit enhanced binding affinity to chiral targets compared to racemic analogs, as seen in adrenoceptor antagonists like carvedilol .
  • Substituent Effects : Halogenation at the 3- and 5-positions could promote halogen bonding with biomolecules, a feature absent in methoxy-substituted analogs.
  • Synthetic Routes : highlights the use of established procedures for propan-2-ol derivatives, suggesting possible pathways for synthesizing the target compound via halogenation or coupling reactions.

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